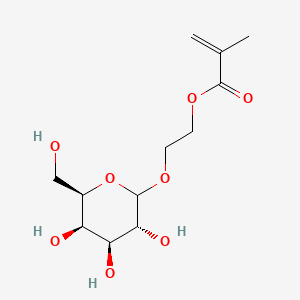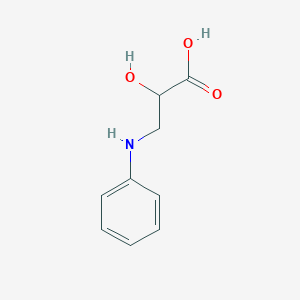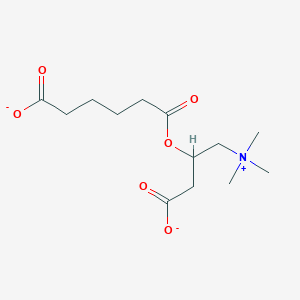
brussalexin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brussalexin A is a monothiocarbamic ester and an indole phytoalexin.
Aplicaciones Científicas De Investigación
Phytoalexin Activity and Fungal Resistance
Brussalexin A is a cruciferous phytoalexin with notable interactions in plant-fungal pathogen systems. In a study by Pedras and Sarma-Mamillapalle (2012), brussalexin A demonstrated inhibitory activities against the fungal plant pathogen Leptosphaeria maculans. The study highlighted brussalexin A's instability, leading to decomposition into indolyl-3-methanol, a compound with anti-cancer properties, suggesting potential use as a prodrug (Pedras & Sarma-Mamillapalle, 2012).
Phytoalexin Biosynthesis and Regulation
Brussalexin A is part of a wider group of phytoalexins produced by various plants. Ahuja, Kissen, and Bones (2012) provided an overview of phytoalexins, including brussalexin A, focusing on their biosynthesis, regulation, and role in plant defense. They discussed the complexity of phytoalexin action and metabolism, illuminating the intricate mechanisms by which plants like Brassicaceae produce these compounds (Ahuja, Kissen, & Bones, 2012).
Potential in Cancer Therapy
The decomposition product of brussalexin A, indolyl-3-methanol, has been identified with anti-cancer properties. This aspect makes brussalexin A a candidate for investigation in cancer therapy research, particularly as a prodrug to deliver active anti-cancer agents (Pedras & Sarma-Mamillapalle, 2012).
Propiedades
Nombre del producto |
brussalexin A |
|---|---|
Fórmula molecular |
C13H14N2OS |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
S-(1H-indol-3-ylmethyl) N-prop-2-enylcarbamothioate |
InChI |
InChI=1S/C13H14N2OS/c1-2-7-14-13(16)17-9-10-8-15-12-6-4-3-5-11(10)12/h2-6,8,15H,1,7,9H2,(H,14,16) |
Clave InChI |
OBOJQFIBBALTIN-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)SCC1=CNC2=CC=CC=C21 |
Sinónimos |
brussalexin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-[4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)propoxy]benzoyl]indol-1-yl]butanoic acid](/img/structure/B1258119.png)






![3,4,5-Trihydroxy-6-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxane-2-carboxylic acid](/img/structure/B1258131.png)



![2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride](/img/structure/B1258138.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1258140.png)